molecular formula C15H19NO2 B1404541 11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester CAS No. 1250997-42-2

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester

Cat. No. B1404541
M. Wt: 245.32 g/mol
InChI Key: GBTMTUZKJYUVMU-UHFFFAOYSA-N
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Description

“11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester” is a chemical compound with the molecular formula C15H19NO2 . It has a molecular weight of 245.32 g/mol . The IUPAC name for this compound is ethyl 11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylate .


Molecular Structure Analysis

The InChI representation of the compound is InChI=1S/C15H19NO2/c1-2-18-14(17)15-7-11-5-3-4-6-13(11)12(8-15)9-16-10-15/h3-6,12,16H,2,7-10H2,1H3 . The canonical SMILES representation is CCOC(=O)C12CC(CNC1)C3=CC=CC=C3C2 .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 38.3 Ų . It has a XLogP3-AA value of 1.8 , indicating its partition coefficient between octanol and water. It has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a complexity of 331 .

Scientific Research Applications

Synthesis and Structural Analyses

  • The compound has been involved in the synthesis of structurally complex molecules such as (+)‐(1R,2S,9S)‐11‐Methyl‐7,11‐Diazatricyclo[7.3.1.02,7]Tridecane, a (+)‐Sparteine surrogate. The synthesis process included multiple steps involving laburnum anagyroides, seeds, diamines, organolithium reagents, magnesium, copper, palladium, and asymmetric synthesis techniques (Dixon et al., 2006).
  • The compound has also been studied for its crystal structure, providing valuable information on its conformation properties. Single crystal XRD was used to determine the structure of related derivatives, highlighting the complex nature of this class of compounds (Magerramov et al., 2010).

Synthetic Applications

  • It has been utilized in the synthesis of novel series of heterocyclic compounds containing succinimide moiety, showcasing its potential in the search for biologically active agents. The compounds synthesized were characterized by various techniques and were tested for cytotoxic properties (Kuran et al., 2013).
  • The compound was also used in the environmentally benign synthesis of tricyclic 7-oxa-2-azatricyclo compounds from renewable levulinic acid, demonstrating its role in sustainable and green chemistry (Jha et al., 2013).

Biological Activity Studies

  • Some derivatives of the compound have been synthesized and tested for their biological activities, such as analgesic activity. These studies are crucial for understanding the potential therapeutic applications of these compounds (Gein et al., 2018).

properties

IUPAC Name

ethyl 11-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-2-18-14(17)15-7-11-5-3-4-6-13(11)12(8-15)9-16-10-15/h3-6,12,16H,2,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTMTUZKJYUVMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CC(CNC1)C3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 2
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 3
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 4
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 5
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester
Reactant of Route 6
11-Azatricyclo[7.3.1.02,7]trideca-2,4,6-triene-9-carboxylic acid ethyl ester

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